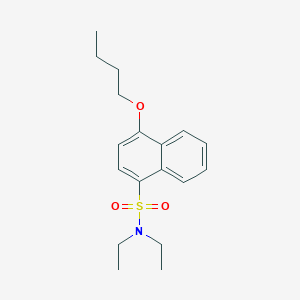
4-chloro-3-methyl-N-pyridin-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-methyl-N-pyridin-2-ylbenzenesulfonamide, also known as CPBS, is a chemical compound that has been extensively studied in scientific research. This compound belongs to the sulfonamide class of compounds and is widely used in the pharmaceutical industry for the development of various drugs. CPBS has been found to exhibit a wide range of biological activities, which makes it an attractive target for drug discovery and development.
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-N-pyridin-2-ylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-chloro-3-methyl-N-pyridin-2-ylbenzenesulfonamide has been found to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been shown to modulate various signaling pathways, such as the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
4-chloro-3-methyl-N-pyridin-2-ylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. 4-chloro-3-methyl-N-pyridin-2-ylbenzenesulfonamide has also been found to have antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-3-methyl-N-pyridin-2-ylbenzenesulfonamide in lab experiments include its high potency, low toxicity, and wide range of biological activities. However, there are also some limitations to its use, such as its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the study of 4-chloro-3-methyl-N-pyridin-2-ylbenzenesulfonamide. One area of research is the development of novel drugs based on the structure of 4-chloro-3-methyl-N-pyridin-2-ylbenzenesulfonamide. Another area of research is the investigation of the mechanism of action of 4-chloro-3-methyl-N-pyridin-2-ylbenzenesulfonamide and its potential use in the treatment of various diseases. Additionally, the study of 4-chloro-3-methyl-N-pyridin-2-ylbenzenesulfonamide could lead to the discovery of new targets for drug development and the development of new therapeutic strategies.
Synthesis Methods
The synthesis of 4-chloro-3-methyl-N-pyridin-2-ylbenzenesulfonamide is a multi-step process that involves the reaction of pyridine-2-sulfonamide with 4-chloro-3-methylbenzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent to yield the final product.
Scientific Research Applications
4-chloro-3-methyl-N-pyridin-2-ylbenzenesulfonamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. 4-chloro-3-methyl-N-pyridin-2-ylbenzenesulfonamide has also been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
4-chloro-3-methyl-N-pyridin-2-ylbenzenesulfonamide |
|---|---|
Molecular Formula |
C12H11ClN2O2S |
Molecular Weight |
282.75 g/mol |
IUPAC Name |
4-chloro-3-methyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H11ClN2O2S/c1-9-8-10(5-6-11(9)13)18(16,17)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15) |
InChI Key |
WBGBVVKOACEBGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275370.png)

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275375.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275380.png)
![1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275381.png)
![2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)



![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)
![2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B275411.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275422.png)